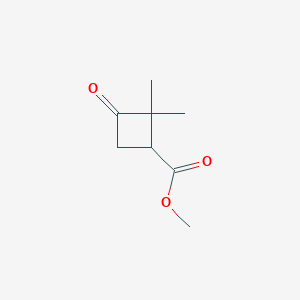

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

描述

属性

IUPAC Name |

methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEUKBYFWMJNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78685-51-5 | |

| Record name | methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclobutane Ring Formation via Malonate Ester Cyclization

The cyclization of malonate esters with diketones or halogenated ketones represents a foundational approach. In Patent CN103467270A , a multistep route begins with methyl triphenylphosphine iodide synthesis, followed by cyclobutanol formation through n-butyllithium-mediated coupling. While this patent primarily targets 3-oxocyclobutanecarboxylic acid, the intermediate 3-benzylidene cyclobutyronitrile (V) could theoretically undergo esterification to yield the methyl ester. For example, saponification of the nitrile to a carboxylic acid followed by methyl esterification (e.g., using methanol and thionyl chloride) would provide the target compound.

Reaction conditions for analogous esterifications typically involve:

- Catalyst : H₂SO₄ or HCl in methanol

- Temperature : Reflux (60–80°C)

- Yield : ~70–85% (extrapolated from similar esterifications)

Hydrolysis of Preformed Esters to Carboxylic Acids and Re-esterification

Journal of Organic Chemistry (2011) describes hydrolyzing Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate to its carboxylic acid using lithium hydroxide in tetrahydrofuran (THF) at 23°C for 18 hours. Reversing this process—esterifying the carboxylic acid—would involve:

- Acid catalyst : H₂SO₄ or p-toluenesulfonic acid

- Solvent : Methanol

- Conditions : Reflux for 6–12 hours

However, direct esterification of β-keto acids is often hampered by decarboxylation. Instead, protective group strategies (e.g., silylation of the ketone) may stabilize the intermediate.

Claisen-Type Cyclization with 1,3-Dichloroacetone

Patent CN101555205B outlines a route using 1,3-dichloroacetone and methyl malonate. The reaction proceeds via:

- Ketal formation : 1,3-Dichloroacetone reacts with ethylene glycol to form a ketal.

- Cyclization : The ketal undergoes [2+2] cycloaddition with methyl malonate under basic conditions.

- Hydrolysis : The resultant diester is hydrolyzed to the carboxylic acid.

To isolate the methyl ester, hydrolysis could be omitted. Key parameters include:

- Base : Sodium hydride or potassium tert-butoxide

- Solvent : THF or DMF

- Yield : ~50–60% (based on analogous reactions)

This method avoids ozonolysis but requires precise stoichiometry to prevent dimerization byproducts.

Enolate Alkylation and Esterification

A less-explored route involves enolate generation from methyl acetoacetate, followed by alkylation with methyl iodide. For example:

- Enolate formation : Treat methyl acetoacetate with LDA at -78°C.

- Alkylation : Introduce methyl iodide to form a 2,2-dimethyl intermediate.

- Cyclization : Oxidative cyclization (e.g., using Mn(OAc)₃) forms the cyclobutane ring.

This method’s viability depends on suppressing over-alkylation and achieving regioselective cyclization.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Considerations

Large-scale synthesis favors the Claisen cyclization due to readily available starting materials. In contrast, ozonolysis-based methods face scalability hurdles due to cryogenic conditions and ozone’s toxicity. Recent advances in flow chemistry could mitigate these issues by enabling safer ozonolysis in confined systems.

Mechanistic Insights and Side Reactions

- Decarboxylation : During esterification of β-keto acids, protonation of the ketone oxygen accelerates CO₂ loss. Silica gel stabilization or low-temperature reactions mitigate this.

- Dimerization : In Claisen cyclizations, excess base promotes aldol condensation byproducts. Controlled addition rates and stoichiometry are critical.

Emerging Methodologies

- Photocatalytic [2+2] Cycloaddition : UV light-mediated reactions using catalysts like Ru(bpy)₃²⁺ enable room-temperature cyclobutane formation with higher stereocontrol.

- Biocatalytic Esterification : Lipases (e.g., Candida antarctica) esterify carboxylic acids in non-aqueous media, avoiding strong acids.

科学研究应用

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The cyclobutane ring structure may also influence the compound’s binding affinity and specificity.

相似化合物的比较

Methyl 2,2-Dimethyl-3-Hydroxycyclobutanecarboxylate

2,2-Dimethyl-3-Oxocyclobutane-1-Carboxylic Acid

Methyl Cyclohexanecarboxylate Derivatives

Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structure: Complex fused tricyclic diterpenoid backbone .

- Key Differences: Natural vs. Synthetic Origin: Diterpenoids are often isolated from plant resins, whereas cyclobutane derivatives are synthetic. Applications: Diterpenoids exhibit biological activities (e.g., antimicrobial), while cyclobutane esters are primarily used in materials science or asymmetric synthesis .

Data Tables

Table 1. Key Physical and Structural Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate | C₈H₁₂O₃ | 168.18 | 78685-51-5 | Oxo, ester | Not reported | Not reported |

| Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate | C₈H₁₄O₃ | 158.195 | 527751-16-2 | Hydroxyl, ester | 260.2±35.0 | 1.16±0.1 |

| 2,2-Dimethyl-3-oxocyclobutane-1-carboxylic acid | C₇H₁₀O₃ | 142.15 | 3183-43-5 | Oxo, carboxylic acid | Not reported | Not reported |

| Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate | C₁₀H₁₆O₃ | 184.23 | 32767-46-7 | Oxo, ester | ~280–300 (predicted) | ~1.10 (predicted) |

Table 2. Reactivity Comparison

| Compound | Reactivity Profile | Applications |

|---|---|---|

| This compound | High reactivity in ring-opening reactions due to cyclobutane strain; ketone enables nucleophilic additions. | Asymmetric catalysis, polymer precursors |

| Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate | Moderate reactivity; hydroxyl group participates in ester hydrolysis or oxidation. | Pharmaceutical intermediates |

| Diterpenoid methyl esters | Low reactivity; stability suited for natural product isolation and characterization. | Bioactive compound research |

Research Findings and Challenges

- Synthetic Accessibility : Cyclobutane derivatives require specialized methods like [2+2] photocycloadditions or strain-driven ring closures, whereas cyclohexane analogs are accessible via conventional esterification .

- Stability Issues : The target compound’s cyclobutane ring may decompose under prolonged storage or harsh conditions, necessitating inert atmospheres for handling .

生物活性

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (CAS: 78685-51-5) is a cyclobutane derivative with a molecular formula of CHO and a molar mass of approximately 156.18 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Functional Groups : Methyl ester and ketone functionalities.

- Solubility : Slightly soluble in water, with better solubility in organic solvents.

- Synthesis : It can be synthesized through various organic reactions, including cyclization and esterification processes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Inhibition of Melanin Biosynthesis : Preliminary studies suggest that this compound may inhibit enzymes involved in the melanogenesis pathway, potentially making it useful for treating skin pigmentation disorders.

- Anti-inflammatory Properties : Derivatives of this compound have shown promise as anti-inflammatory agents. The mechanisms involve modulation of inflammatory pathways, although specific pathways remain to be fully elucidated.

- Analgesic Effects : Some studies indicate that compounds similar to this compound may possess analgesic properties, warranting further investigation into their therapeutic potential.

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Inhibition of Melanin | Interaction with melanogenesis enzymes | |

| Anti-inflammatory | Modulation of inflammatory mediators | |

| Analgesic | Potential interaction with pain pathways |

Case Study: Melanin Biosynthesis Inhibition

A study conducted on the effects of this compound demonstrated its ability to inhibit melanin production in cultured melanocytes. The compound was found to significantly reduce melanin levels compared to control groups, suggesting its potential application in treating hyperpigmentation disorders. Further mechanistic studies are needed to identify the specific enzymes affected by the compound.

Case Study: Anti-inflammatory Activity

Research involving animal models has shown that derivatives of this compound exhibit significant anti-inflammatory effects. The compounds were administered to models of induced inflammation, resulting in reduced swelling and pain responses. The underlying mechanisms were linked to the inhibition of pro-inflammatory cytokines and mediators .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate, and how can its purity be validated?

- Methodology : The compound is typically synthesized via cyclization reactions or esterification of cyclobutane derivatives. For example, nucleophilic acyl substitution using methyl chloride on a pre-formed 3-oxocyclobutanecarboxylic acid intermediate may yield the ester. Purity validation involves gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) to detect impurities. High-purity batches (≥95%) are commercially available, as noted in supplier catalogs .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the cyclobutane ring structure, methyl ester groups, and ketone position.

- IR Spectroscopy : Peaks at ~1700–1750 cm for ester carbonyl (C=O) and ketone groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHO, theoretical 170.0943 g/mol) .

Q. How can researchers experimentally determine the solubility and stability of this compound under varying conditions?

- Methodology : Solubility can be tested via gravimetric analysis in solvents (e.g., water, ethanol, DMSO). Stability studies under acidic/basic conditions or elevated temperatures may involve kinetic monitoring using UV-Vis spectroscopy or NMR. For example, the ketone group’s susceptibility to nucleophilic attack could be assessed by tracking degradation products .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or ester group variation) impact the reactivity of this compound?

- Methodology : Comparative studies with analogs like Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate (lacking a methyl group) or Methyl 3-oxocyclobutanecarboxylate (different substituents) can reveal steric/electronic effects. Computational modeling (DFT) and kinetic experiments (e.g., reaction rates with Grignard reagents) provide mechanistic insights .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

- Methodology : Discrepancies may arise from impurities (e.g., residual solvents) or stereochemical variations. Cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography (if crystalline) clarifies structural ambiguities. Repetition under anhydrous conditions or recrystallization improves data reliability .

Q. What role does this compound play in synthesizing bioactive analogs, and how are these activities assessed?

- Methodology : The compound serves as a precursor for cyclobutane-based pharmacophores. Derivatives can be tested for antibacterial activity via MIC assays (e.g., against E. coli or S. aureus) or enzyme inhibition studies (e.g., cyclooxygenase). Structural analogs in antimicrobial research, such as chromium complexes of cyclobutane derivatives, provide reference activity profiles .

Q. How can synthetic pathways for this compound be optimized to enhance yield or reduce byproducts?

- Methodology : Reaction optimization includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。